

# No Evidence of Cross-Resistance Between Neosordarin and Azole Antifungals, Studies Show

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Neosordarin |           |
| Cat. No.:            | B15622678   | Get Quote |

**Extensive** in vitro studies demonstrate that sordarin derivatives, including the class to which **neosordarin** belongs, maintain potent antifungal activity against clinical isolates of Candida species that have developed resistance to azole antifungals. This lack of cross-resistance is attributed to their fundamentally different mechanisms of action, providing a promising avenue for the development of new therapies to combat drug-resistant fungal infections.

**Neosordarin** and its analogs inhibit fungal growth by targeting protein synthesis, a distinct cellular process from the ergosterol biosynthesis pathway disrupted by azole drugs. This key difference means that the common resistance mechanisms evolved by fungi to counteract azoles, such as mutations in the ERG11 gene or the upregulation of drug efflux pumps, do not confer resistance to sordarins.

# **Comparative Antifungal Activity**

Data from multiple independent studies consistently show that the minimum inhibitory concentrations (MICs) of sordarin derivatives against azole-resistant Candida strains are comparable to those against azole-susceptible strains. This indicates that the efficacy of sordarins is not compromised by the presence of azole resistance.

A study on the azasordarin GW 471558, a sordarin derivative, demonstrated its potent activity against a panel of 177 clinical isolates of Candida spp.[1][2][3] The research found no evidence of cross-resistance with fluconazole in Candida albicans and Candida tropicalis.[3]



Furthermore, GW 471558 was effective against Candida glabrata, a species often exhibiting reduced susceptibility to azoles.[1][2][3] The MICs of GW 471558 showed no statistically significant correlation with those of fluconazole, itraconazole, or ketoconazole.[1]

Similarly, another novel sordarin derivative, R-135853, exhibited strong in vitro activity against fluconazole-resistant strains of C. albicans, with MICs ranging from 0.03 to 0.06 µg/ml.[4] In a murine model of esophageal candidiasis caused by fluconazole-resistant C. albicans, R-135853 demonstrated significant efficacy where fluconazole was ineffective.[4]

Further supporting these findings, studies on other sordarin derivatives, GM 222712 and GM 237354, also reported excellent in vitro activity against a wide range of pathogenic fungi, including C. albicans strains with decreased susceptibility to azoles.[5]

The collective data from these studies are summarized in the tables below, highlighting the sustained potency of sordarin derivatives against azole-resistant fungal isolates.

Table 1: In Vitro Activity of Azasordarin GW 471558
Against Fluconazole-Susceptible (FLZ-S) and
Fluconazole-Resistant (FLZ-R) Candida Species

| Organism (No. of Isolates) | Fluconazole MIC90 (µg/ml) | -<br>GW 471558 MIC90 (μg/ml) |
|----------------------------|---------------------------|------------------------------|
| C. albicans (FLZ-S) (68)   | 2                         | 0.008                        |
| C. albicans (FLZ-R) (39)   | >128                      | 0.015                        |
| C. glabrata (FLZ-S) (10)   | 16                        | 0.5                          |
| C. glabrata (FLZ-R) (7)    | >128                      | 0.5                          |
| C. tropicalis (FLZ-S) (12) | 4                         | 0.12                         |
| C. tropicalis (FLZ-R) (8)  | >128                      | 0.12                         |

Data sourced from Herreros et al., 2001.[1]

# Table 2: In Vitro Activity of Sordarin Derivative R-135853 Against Fluconazole-Susceptible (FLC-S), Susceptible-



Dose Dependent (FLC-SDD), and Resistant (FLC-R)

Candida albicans

| Organism (No. of Isolates) | Fluconazole MIC Range<br>(µg/ml) | R-135853 MIC Range<br>(µg/ml) |
|----------------------------|----------------------------------|-------------------------------|
| C. albicans (FLC-S) (20)   | 0.25 - 2                         | 0.015 - 0.03                  |
| C. albicans (FLC-SDD) (10) | 16 - 32                          | 0.03 - 0.06                   |
| C. albicans (FLC-R) (10)   | ≥64                              | 0.03 - 0.06                   |

Data sourced from Tawara et al., 2000.[4]

#### **Mechanisms of Action and Resistance**

The lack of cross-resistance is rooted in the distinct molecular targets of **neosordarin** and azole antifungals.

Azole Antifungals: Azoles inhibit the enzyme lanosterol 14- $\alpha$ -demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth. Resistance to azoles typically arises from mutations in the ERG11 gene that reduce the drug's binding affinity, or from the overexpression of efflux pumps that actively transport the azole out of the fungal cell.

**Neosordarin** (Sordarins): Sordarins, including **neosordarin**, act by inhibiting fungal protein synthesis. They specifically target and stabilize the fungal elongation factor 2 (eEF2), preventing the translocation step of protein synthesis on the ribosome. This leads to a complete shutdown of protein production and subsequent cell death. As this target and pathway are unrelated to ergosterol biosynthesis, the mechanisms that confer azole resistance have no effect on the activity of sordarins.





Mechanisms of Action: Neosordarin vs. Azoles Neosordarin (Sordarins) Stabilizes Elongation Factor 2 (eEF2) Binds to Inhibits translocation Ribosome Site of Protein Synthesis Inhibition of Protein Synthesis

Click to download full resolution via product page

A diagram illustrating the distinct mechanisms of action of azole antifungals and **neosordarin**.

### **Experimental Protocols**

The in vitro susceptibility data presented were primarily generated using standardized broth microdilution methods, as detailed by the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines. A summary of a typical experimental protocol is provided below.

## **Broth Microdilution MIC Assay**







- Fungal Isolates: Clinical isolates of Candida species, including both azole-susceptible and azole-resistant strains, are used. The isolates are typically stored as frozen stocks and subcultured on Sabouraud dextrose agar prior to testing.
- Antifungal Agents: Neosordarin analogs and azole comparators (e.g., fluconazole, itraconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.
- Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/ml.
- Assay Plate Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
- Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24 to 48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent
  that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to
  the growth in the drug-free control well. The growth inhibition is determined visually or by
  using a spectrophotometer to measure the optical density.





Click to download full resolution via product page

A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

#### Conclusion

The available experimental data strongly indicate that there is no cross-resistance between **neosordarin** and azole antifungals. The unique mechanism of action of the sordarin class of compounds makes them a valuable potential option for treating fungal infections caused by azole-resistant strains. The potent in vitro and in vivo activity of sordarin derivatives against these resistant pathogens underscores their promise as a next-generation antifungal therapy.



Further clinical studies are warranted to fully evaluate the therapeutic potential of **neosordarin** and its analogs in the context of rising antifungal resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Azasordarins: Susceptibility of Fluconazole-Susceptible and Fluconazole-Resistant Clinical Isolates of Candida spp. to GW 471558 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azasordarins: susceptibility of fluconazole-susceptible and fluconazole-resistant clinical isolates of Candida spp. to GW 471558 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Evidence of Cross-Resistance Between Neosordarin and Azole Antifungals, Studies Show]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622678#cross-resistance-studies-between-neosordarin-and-azole-antifungals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com